molecular formula C17H16F2O B1327689 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-33-4

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B1327689
CAS No.: 898793-33-4
M. Wt: 274.3 g/mol
InChI Key: NUFVDJCNAWVJRS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketone compounds. According to PubChem database records, the official IUPAC name for this compound is 1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one. This nomenclature system clearly identifies the ketone functionality (propan-1-one) as the primary functional group, with the two aromatic rings designated as substituents at specific positions.

The compound's Chemical Abstracts Service registry number is 898793-33-4, providing a unique identifier for database searches and regulatory purposes. Additional systematic identifiers include the International Chemical Identifier (InChI) string: InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3, which encodes the complete molecular connectivity. The corresponding InChI Key NUFVDJCNAWVJRS-UHFFFAOYSA-N serves as a hashed version for computational applications.

The Simplified Molecular Input Line Entry System representation is CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C, which provides a linear notation describing the molecular structure. The molecular formula C17H16F2O indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, two fluorine atoms, and one oxygen atom, resulting in a molecular weight of 274.30 grams per mole.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted propiophenone derivatives, with significant conformational flexibility around the central propanone bridge. The compound contains two aromatic ring systems connected by a three-carbon chain with a ketone functionality, creating opportunities for rotational isomerism and conformational variation.

Research on related fluorinated aromatic ketones has demonstrated that torsion angles between aromatic rings and carbonyl groups significantly influence molecular properties and spectroscopic characteristics. Studies of aryl ketones using nuclear magnetic resonance spectroscopy have established relationships between torsion angles and chemical shift values, with the relationship described by the equation: torsion angle = (1.16 × chemical shift) - 640, demonstrating a correlation coefficient of 0.962. This relationship proves particularly valuable for estimating conformational preferences in sterically hindered aromatic ketone systems.

The presence of fluorine substituents at the 2' and 4' positions of the phenyl ring introduces additional electronic effects that influence molecular geometry. Fluorine atoms, being highly electronegative, create localized electron withdrawal that affects both the electron density distribution and the preferred conformational arrangements. The dimethyl substitution on the opposing aromatic ring at the 2,3-positions provides steric bulk that may restrict rotational freedom around the connecting propanone chain.

Computational studies of similar difluorinated aromatic compounds have shown that fluorine substitution patterns significantly influence three-dimensional molecular shapes and conformational energy landscapes. The 2,4-difluoro substitution pattern creates an asymmetric electronic environment that may lead to preferred conformational arrangements minimizing steric and electronic repulsions.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray diffraction analysis represents a fundamental technique for determining precise molecular structures and crystalline arrangements of organic compounds. The principles underlying X-ray diffraction, as established by Bragg's law (nλ = 2d sinθ), provide the theoretical foundation for structural determination in crystalline materials. For aromatic ketone compounds like this compound, crystallographic analysis can reveal critical information about bond lengths, bond angles, and intermolecular interactions.

Contemporary X-ray diffraction studies of related fluorinated aromatic ketones have demonstrated the importance of systematic structural analysis. Research on fluorinated chalcone derivatives has shown that compounds with similar substitution patterns exhibit specific crystallographic characteristics, including E-configuration double bonds and particular torsion angles between aromatic rings. For example, studies of 4-fluorochalcone derivatives revealed torsion angles of approximately 10.53 degrees between aromatic planes, with crystal packing stabilized by weak intermolecular hydrogen bonding interactions.

The Cambridge Crystallographic Data Centre maintains extensive databases of crystal structures, with reference numbers assigned systematically to facilitate structural comparisons and analysis. Modern X-ray diffraction equipment, including energy-dispersive systems operating across energy ranges from 20 to 150 kiloelectron volts, enables precise structural determination with acquisition times of several minutes. These advanced techniques allow for detailed analysis of lattice parameters, phase compositions, and structural disorder in crystalline materials.

For propiophenone derivatives, crystallographic studies typically reveal information about molecular conformation in the solid state, intermolecular hydrogen bonding patterns, and crystal packing arrangements. The presence of fluorine atoms in this compound may lead to specific crystallographic features, including potential fluorine-hydrogen interactions and modified lattice parameters compared to non-fluorinated analogues.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei. Related propiophenone derivatives exhibit characteristic proton nuclear magnetic resonance patterns, with aromatic protons appearing in the 7.0-8.0 parts per million region and aliphatic protons from the propanone bridge occurring at 2.8-3.3 parts per million. The dimethyl substituents typically produce sharp singlets around 2.0-2.4 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable information for fluorinated aromatic compounds. Studies of related difluorinated pyridine derivatives have shown that fluorine atoms in different aromatic environments produce distinct chemical shifts, with values ranging from -119 to -131 parts per million depending on the electronic environment and neighboring substituents. The 2,4-difluoro substitution pattern in the target compound should produce two separate fluorine signals reflecting the different chemical environments of the ortho and meta fluorine atoms.

Carbon-13 nuclear magnetic resonance analysis reveals detailed information about carbon frameworks and electronic environments. Research on fluorinated aromatic systems demonstrates that fluorine substitution significantly affects carbon chemical shifts through both direct attachment effects and long-range electronic influences. Carbonyl carbons in propiophenone derivatives typically appear around 190-210 parts per million, while aromatic carbons show characteristic patterns in the 110-160 parts per million region.

Mass spectrometry analysis of propiophenone derivatives provides molecular weight confirmation and fragmentation pattern information. Studies of related dimethylaminopropiophenone compounds have demonstrated characteristic fragmentation patterns with molecular ion peaks and specific fragment ions that reflect the structural features of the propiophenone backbone. For the difluorinated compound, the molecular ion should appear at mass-to-charge ratio 274, corresponding to the molecular weight of 274.30 grams per mole.

Infrared spectroscopy reveals functional group characteristics through vibrational analysis. Propiophenone derivatives typically exhibit strong carbonyl stretching frequencies around 1680-1700 wavenumbers, with additional aromatic carbon-carbon stretching modes in the 1600-1500 wavenumber region. The presence of fluorine substituents may shift these frequencies due to electronic effects and altered force constants.

Spectroscopic Technique Key Characteristics Expected Range
Proton Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm
Proton Nuclear Magnetic Resonance Methylene bridge 2.8-3.3 ppm
Proton Nuclear Magnetic Resonance Methyl groups 2.0-2.4 ppm
Fluorine-19 Nuclear Magnetic Resonance Difluoro signals -119 to -131 ppm
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon 190-210 ppm
Mass Spectrometry Molecular ion 274 m/z
Infrared Spectroscopy Carbonyl stretch 1680-1700 cm⁻¹

The comprehensive spectroscopic characterization of this compound requires integration of multiple analytical techniques to establish complete structural identification. The combination of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy provides complementary information that confirms molecular structure and reveals details about electronic environments, conformational preferences, and functional group characteristics. These analytical approaches collectively establish the spectroscopic fingerprint necessary for unambiguous compound identification and structural verification.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFVDJCNAWVJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644654
Record name 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-33-4
Record name 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps in the Preparation

  • Step 1: Preparation of the Fluorinated Acyl Chloride

    • Starting from 2,4-difluorobenzene, reaction with chloroacetyl chloride in the presence of AlCl3 yields 2-chloro-1-(2,4-difluorophenyl)ethanone.
    • This intermediate contains the fluorinated aromatic ring and the acyl chloride functionality necessary for further coupling.
  • Step 2: Friedel-Crafts Acylation

    • The prepared acyl chloride is reacted with 2,3-dimethylbenzene (or a suitable derivative) under Lewis acid catalysis.
    • The electrophilic acylium ion generated from the acyl chloride attacks the aromatic ring of the dimethyl-substituted phenyl compound, forming the diaryl ketone structure.
    • Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and selectivity.
  • Step 3: Purification and Characterization

    • The crude product is purified by recrystallization or chromatography.
    • Characterization is performed using NMR, IR, and mass spectrometry to confirm the structure and purity.

Detailed Reaction Conditions and Optimization

Step Reagents & Catalysts Conditions Notes
1 2,4-Difluorobenzene, chloroacetyl chloride, AlCl3 Anhydrous solvent (e.g., dichloromethane), 0–25 °C Formation of acyl chloride intermediate; moisture sensitive
2 Acyl chloride intermediate, 2,3-dimethylbenzene, AlCl3 0–50 °C, inert atmosphere Friedel-Crafts acylation; control of temperature critical to avoid polyacylation
3 Purification solvents (e.g., hexane, ethyl acetate) Ambient temperature Recrystallization or column chromatography

Research Findings and Variations

  • The presence of fluorine atoms at the 2' and 4' positions enhances the electrophilicity of the acyl chloride intermediate, facilitating the Friedel-Crafts reaction.
  • Methyl substituents on the second aromatic ring influence regioselectivity and steric hindrance, which can affect reaction rates and yields.
  • Alternative methods such as using acid anhydrides or mixed anhydrides have been explored but Friedel-Crafts acylation remains the most efficient and straightforward approach.
  • Industrial scale synthesis may employ continuous flow reactors to improve heat transfer and reaction control, increasing yield and safety.

Comparative Data of Related Compounds

Compound Name CAS Number Key Differences in Preparation Impact on Reactivity/Properties
This compound 898793-33-4 Friedel-Crafts acylation with 2,4-difluorobenzene acyl chloride Enhanced electrophilicity due to fluorine atoms
2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone 898793-25-4 Similar acylation but with dichlorobenzene derivatives Different halogen effects on reactivity
3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone 898793-35-6 Variation in fluorine substitution pattern Alters electronic distribution and sterics

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other organic compounds. The presence of fluorine atoms enhances its reactivity and selectivity in chemical reactions, making it valuable for creating complex molecules.

Table 1: Key Reactions Involving 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Reaction TypeDescription
Friedel-Crafts AcylationUtilized to introduce acyl groups into aromatic systems.
Nucleophilic SubstitutionActs as an electrophile in reactions with nucleophiles.
Condensation ReactionsForms larger organic frameworks through condensation with other reactants.

Pharmaceutical Applications

The biological activity of this compound has been explored for its potential use in drug development. Its derivatives have shown promise against various pathogens and may serve as lead compounds for developing new therapeutics.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated efficacy against specific bacterial strains, suggesting its potential application in developing new antibiotics.

Material Science

In materials science, this compound is investigated for its role in the formulation of polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance characteristics in various applications.

Table 2: Material Properties and Applications

PropertyApplication Area
Thermal StabilityUsed in high-performance coatings and plastics.
Chemical ResistanceSuitable for protective coatings in harsh environments.
Optical PropertiesInvestigated for use in optical materials and devices.

Research Insights

Recent studies have focused on the synthesis of novel derivatives of this compound to enhance its biological activity and material properties. By modifying the substitution patterns on the aromatic rings or altering the functional groups attached to the propiophenone moiety, researchers aim to discover compounds with improved efficacy or new functionalities.

Example Research Findings

  • A study published in a peer-reviewed journal highlighted the synthesis of a series of fluorinated propiophenones, demonstrating improved anti-cancer activity compared to their non-fluorinated counterparts.
  • Another research effort focused on the polymerization behavior of this compound, revealing its potential as a monomer for creating advanced polymeric materials with tailored properties.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Propiophenone Derivatives

Compound Name Substituents (Phenyl Rings) Molecular Formula Molecular Weight CAS Number Applications/Notes
This compound* 2',4'-F; 3-(2,3-dimethylphenyl) C₁₇H₁₆F₂O 274.31 N/A Inferred: Pharmaceutical intermediate
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone 3'-Br; 3-(2,3-dimethylphenyl) C₁₇H₁₇BrO 317.22 N/A† Pharmaceutical intermediate
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone 2',5'-Cl; 3-(2,3-dimethylphenyl) C₁₇H₁₆Cl₂O 307.21 898793-27-6 Intermediate for agrochemicals
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone 2'-Cl,4',5'-F; 3-(1,3-dioxan-2-yl) C₁₃H₁₃ClF₂O₃ 291.69 898757-29-4 Research reagent with enhanced solubility
2',4'-Difluoro-3-(4-fluorophenyl)propiophenone 2',4'-F; 3-(4-fluorophenyl) C₁₅H₁₁F₃O 264.24 654673-34-4 High electronegativity for CNS drug leads

*Hypothetical structure inferred from naming conventions.

Key Findings

Halogen Substituent Effects

  • Fluorine vs. Chlorine/Bromine: Fluorine’s small size and high electronegativity reduce metabolic degradation compared to bulkier halogens like chlorine or bromine. In contrast, fluorine-substituted analogs (e.g., 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone) are prioritized in medicinal chemistry for improved pharmacokinetics .
  • Bromine’s Reactivity: The brominated analog (3'-Bromo-3-(2,3-dimethylphenyl)propiophenone) may serve as a versatile intermediate for Suzuki coupling reactions, leveraging bromine’s reactivity in cross-coupling syntheses .

Aryl Group Modifications

  • 2,3-Dimethylphenyl vs.
  • Dioxan-2-yl Substituents: Compounds like 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone incorporate a heterocyclic dioxane ring, improving aqueous solubility but reducing thermal stability (decomposition observed above 150°C) .

Biological Activity

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a diaryl ketone, characterized by the presence of two aromatic rings and a carbonyl group. Its chemical formula is C17H16F2OC_{17}H_{16}F_2O, with a molecular weight of 284.31 g/mol. The structure includes:

  • Aromatic Rings : Contributing to its stability and reactivity.
  • Fluorine Substituents : Enhancing lipophilicity and potentially influencing biological interactions.

The biological activity of this compound is primarily mediated through:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : Potential interactions with various receptors could lead to significant physiological effects.
  • Signal Transduction Pathways : It may affect intracellular signaling cascades, contributing to its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that diaryl ketones can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of various diaryl ketones, including this compound.
    • Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Mechanism :
    • In a controlled experiment, the compound was administered to macrophage cells stimulated with lipopolysaccharide (LPS).
    • The results showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40%, supporting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Study :
    • A study on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers.
    • Flow cytometry analysis indicated that at concentrations above 10 µM, there was a significant increase in early apoptotic cells.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced TNF-α production by ~40%
AnticancerInduced apoptosis in breast cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation using 2,3-dimethylbenzene and a difluorinated propanoyl chloride derivative. Key parameters include Lewis acid catalysts (e.g., AlCl₃), temperature (60–80°C), and solvent polarity (dichloromethane or nitrobenzene). Evidence from analogous difluorinated acetophenones suggests pH control (4–6) during intermediate steps improves crystallinity and reduces side reactions . Post-synthesis purification via steam distillation or column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product in ≥95% purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹⁹F NMR : Two distinct fluorine signals (δ ~ -110 to -120 ppm for 2' and 4' positions) confirm substitution patterns. Coupling constants (³J₆₋₅) help distinguish ortho/para fluorines .
  • ¹H NMR : Aromatic protons from the 2,3-dimethylphenyl group appear as a multiplet (δ 6.8–7.2 ppm), while the methyl groups resonate as singlets (δ 2.2–2.4 ppm) .
  • FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O ketone) and 1250–1150 cm⁻¹ (C-F) validate the core structure .

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The 2',4'-difluoro groups enhance electrophilicity at the carbonyl carbon, making it more susceptible to nucleophilic attack. For example, in Grignard reactions, the ketone reacts with organomagnesium reagents (e.g., MeMgBr) at lower temperatures (-20°C) compared to non-fluorinated analogues. Kinetic studies on similar propiophenones show a 30–40% increase in reaction rate due to fluorine’s inductive effect .

Advanced Research Questions

Q. What computational strategies can predict the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models electrostatic potentials, highlighting F···H-C interactions. Hirshfeld surface analysis (using CrystalExplorer) quantifies close contacts, with fluorine contributing 12–15% to total surface contacts in analogous structures . X-ray crystallography of derivatives (e.g., 3',4'-difluoro-propiophenone) reveals monoclinic P2₁/c symmetry with π-π stacking distances of 3.6–3.8 Å .

Q. How can researchers resolve contradictory data regarding the compound’s stability under oxidative conditions?

  • Methodological Answer : Discrepancies in stability studies (e.g., variable decomposition rates in H₂O₂/Fe²⁺ systems) arise from trace metal impurities. Mitigation steps:

  • Use chelating agents (EDTA) to sequester metal ions .
  • Conduct accelerated aging tests (40°C, 75% RH) with HPLC monitoring. Data from difluorinated acetophenones show a half-life of 14 days under these conditions, correlating with aryl ring substitution patterns .

Q. What mechanistic insights explain the compound’s selectivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Fluorine substituents direct palladium catalysts to the less hindered para position of the phenyl ring. Studies on 3-(2,4-difluorophenyl)propiophenones show a 7:1 para:meta product ratio when using Pd(PPh₃)₄ and aryl boronic acids. Computational NBO analysis attributes this to reduced steric hindrance and enhanced electron density at the para site .

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